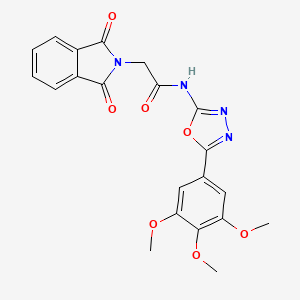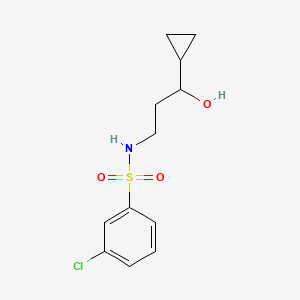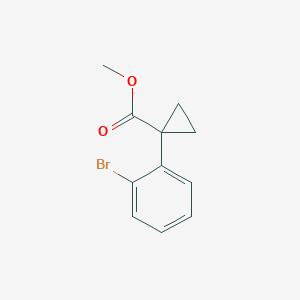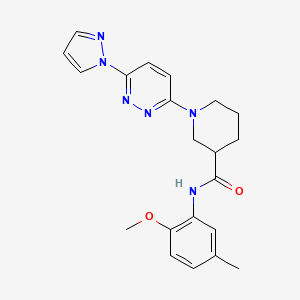![molecular formula C24H23N3O4S B2625298 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034359-61-8](/img/structure/B2625298.png)
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[b]thiophen-2-yl group, which is a type of heterocyclic compound that has been found to have various biological activities . It also contains a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic compound that may also have biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[b]thiophen-2-yl group would contribute to the aromaticity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings and functional groups would likely make it a relatively large and complex molecule .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
The complex chemical structure of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide highlights the compound's potential in synthetic organic chemistry for creating diverse heterocyclic compounds. Studies like those by Tretyakov and Maslivets (2020) have explored recyclization of pyrrolo[2,1-a][1,4]oxazinetriones, a process that could be related to the synthesis and functionalization of similar complex molecules. Their work indicates methods for forming quinoxaline derivatives, which could provide insights into reactions involving the complex structure of the chemical Tretyakov & Maslivets, 2020.
Photovoltaic Applications
In the field of materials science, compounds based on benzodithiophene and quinoxaline, such as the one mentioned, are of interest for their photovoltaic applications. For instance, Hu et al. (2014) synthesized copolymers using benzodithiophene and quinoxaline, aiming to enhance photovoltaic performance. They found that increasing the conjugation in the acceptor unit significantly improves the power conversion efficiency of polymer solar cells. This suggests that the structural motifs present in this compound could be exploited in designing materials for solar energy conversion Hu et al., 2014.
Anticancer and Antiproliferative Properties
Research into the biological activity of sulfur-containing heterocyclic compounds reveals potential anticancer applications. Haridevamuthu et al. (2023) have shown that hydroxyl-containing benzo[b]thiophene analogs exhibit selectivity towards laryngeal cancer cells, indicating antiproliferative activity. The presence of a hydroxyl group significantly contributes to their anticancer activity, suggesting that similar functionalities in the compound may offer a basis for developing new anticancer agents Haridevamuthu et al., 2023.
Polymerization Catalysts
The synthesis and application of heterocyclic compounds for catalysis in polymerization processes are an area of active research. Qiao, Ma, and Wang (2011) discussed the preparation of aluminum and zinc complexes supported by pyrrole-based ligands, demonstrating their effectiveness as catalysts for the ring-opening polymerization of ε-caprolactone. This indicates the potential utility of this compound in similar catalytic applications Qiao, Ma, & Wang, 2011.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-24(31,19-11-14-5-2-3-7-18(14)32-19)13-25-22(29)23(30)26-17-9-15-6-4-8-27-20(28)12-16(10-17)21(15)27/h2-3,5,7,9-11,31H,4,6,8,12-13H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFPNGYENAMKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)(C4=CC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)

![(E)-4-(4-cinnamylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2625217.png)
![ethyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2625219.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2625226.png)

![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)


![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2625233.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)
